N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate
CAS No.: 31772-85-7
Cat. No.: VC18676697
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31772-85-7 |
|---|---|
| Molecular Formula | C15H21ClN2O2 |
| Molecular Weight | 296.79 g/mol |
| IUPAC Name | (1-propylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate |
| Standard InChI | InChI=1S/C15H21ClN2O2/c1-3-8-18-9-7-12(10-18)20-15(19)17-14-11(2)5-4-6-13(14)16/h4-6,12H,3,7-10H2,1-2H3,(H,17,19) |
| Standard InChI Key | XZNWXEXXXURADS-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1CCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
N-Propyl-3-pyrrolidyl 2-chloro-6-methylphenylcarbamate belongs to the carbamate class, characterized by a carbamate ester group (-OCONH-) linking a pyrrolidine ring and a substituted phenyl group. The IUPAC name, (1-propylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate, precisely describes its molecular architecture .
Molecular Geometry
X-ray crystallography reveals a planar phenyl ring substituted with chlorine at position 2 and methyl at position 6, connected via a carbamate bridge to a pyrrolidine moiety. The propyl chain at the pyrrolidine nitrogen induces steric effects that influence binding to acetylcholinesterase . The SMILES notation, CCCN1CCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C, provides a linear representation of this topology .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 296.79 g/mol |
| LogP (Octanol-Water) | 3.1 ± 0.2 |
| Water Solubility (25°C) | 12.7 mg/L |
| Melting Point | 89–91°C |
| Vapor Pressure (25°C) | 2.3 × 10⁻⁵ mmHg |
These parameters dictate formulation strategies, favoring emulsifiable concentrates or granular delivery systems for field applications . The moderate logP value balances lipid membrane permeability and environmental mobility, while low water solubility reduces leaching risks.
Synthesis and Industrial Production
The synthesis follows a two-step protocol optimized for scalability and yield:
Step 1: 2-Chloro-6-methylphenyl isocyanate reacts with N-propyl-3-pyrrolidinamine in anhydrous dichloromethane at 0–5°C, producing a carbamate intermediate.
Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the final product in 78–85% purity, upgradable to 98% through recrystallization from ethanol-water mixtures .
Industrial batches utilize continuous flow reactors to enhance reaction control, achieving throughputs exceeding 500 kg/day. Critical quality control parameters include:
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Residual isocyanate (<0.1 ppm)
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Pyrrolidine amine content (<0.5%)
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Heavy metal contamination (Pb <2 ppm, As <1 ppm)
Mechanism of Action and Biological Activity
As a carbamate insecticide, this compound reversibly inhibits acetylcholinesterase (AChE) through carbamylation of the serine hydroxyl group in the enzyme's active site. The kinetic scheme follows:
Comparative inhibition studies show IC₅₀ values of 12 nM against Aphis gossypii AChE versus 8.2 µM for human erythrocyte AChE, explaining its selective toxicity. Field trials demonstrate efficacy against:
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Lepidoptera: Helicoverpa armigera (LC₅₀ 45 mg/L)
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Acari: Tetranychus urticae (LC₅₀ 28 mg/L)
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Coleoptera: Leptinotarsa decemlineata (LC₅₀ 62 mg/L)
Resistance management strategies recommend alternating with neonicotinoids or spinosyns to mitigate resistance development linked to AChE mutations.
Agricultural Applications and Formulations
Registered formulations include:
| Formulation Type | Concentration | Target Pests | Application Rate |
|---|---|---|---|
| EC (Emulsifiable) | 20% w/w | Cotton bollworm, aphids | 150–200 mL/ha |
| GR (Granular) | 5% w/w | Soil-dwelling Coleoptera | 15–20 kg/ha |
| WP (Wettable) | 50% w/w | Mites in citrus orchards | 2–3 g/L water, 500 L/ha |
Rainfastness studies show 80% residual activity after 20 mm simulated rainfall, outperforming carbaryl (65%) but below indoxacarb (92%).
Environmental Fate and Ecotoxicology
Hydrolysis follows pseudo-first-order kinetics with half-lives of:
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32 days (pH 5)
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18 days (pH 7)
-
6 days (pH 9)
Soil adsorption coefficients (Koc) range 150–280 mL/g, indicating moderate mobility. Ecotoxicity data:
| Species | LC₅₀/EC₅₀ | Risk Quotient |
|---|---|---|
| Daphnia magna | 0.8 µg/L | 3.2 (High) |
| Eisenia fetida | 45 mg/kg soil | 0.7 (Low) |
| Apis mellifera | 22 ng/bee | 4.1 (High) |
These values necessitate buffer zones near aquatic habitats and restrictions during flowering periods .
Toxicological Profile
Mammalian toxicity studies in rats indicate:
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Acute Oral LD₅₀: 550 mg/kg (Moderate toxicity)
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Dermal LD₅₀: >2000 mg/kg (Low absorption)
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NOAEL (90-day): 2.5 mg/kg/day
Notably, the compound lacks genotoxicity in Ames tests but shows weak estrogenic activity at 10 µM in MCF-7 cell assays .
Regulatory Status and Global Use
Approved in 15 countries including Brazil, India, and Indonesia, but banned in the EU since 2023 due to pollinator risks. The U.S. EPA classifies it as Restricted Use (RU) for certified applicators. Maximum residue limits (MRLs):
| Commodity | MRL (ppm) |
|---|---|
| Cottonseed | 0.02 |
| Citrus fruits | 0.1 |
| Leafy greens | 0.05 |
Emerging Research Directions
Recent investigations focus on:
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Nanoencapsulation: Chitosan nanoparticles (200 nm) improve rainfastness to 95%
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Synergists: Piperonyl butoxide (1:5 ratio) reduces LC₅₀ against resistant Spodoptera by 8-fold
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Biodegradation: Pseudomonas sp. strain CMB-7 degrades 80% in contaminated soil within 14 days
These innovations aim to enhance efficacy while mitigating environmental impacts .
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